5-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDYPVQCGLLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Pyridin 2 Ylmethoxy Pyridine
Strategic Approaches to Etherification Reactions
The pivotal step in the synthesis of the target molecule is the formation of the C-O ether bond connecting the 5-bromopyridine and the pyridin-2-ylmethyl moieties. Several modern synthetic strategies can be employed to achieve this transformation, each with distinct advantages.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming aryl ethers, particularly on electron-deficient rings like pyridine (B92270). The reaction's viability is enhanced when a good leaving group is present at an activated position (C2 or C4) of the pyridine ring. The classical Williamson ether synthesis, when applied to this system, operates under the principles of nucleophilic substitution.
This synthesis can be approached in two ways:
Pathway A: The sodium salt of 5-bromo-2-hydroxypyridine (B85227) (5-bromo-2-pyridone) acts as the nucleophile, displacing a halide from 2-(chloromethyl)pyridine (B1213738) (picolyl chloride). This is a standard S_N2 reaction on the benzylic-like carbon of the picolyl chloride.
Pathway B: The sodium salt of pyridin-2-ylmethanol acts as the nucleophile, attacking the C2 position of a 2-halo-5-bromopyridine (e.g., 2,5-dibromopyridine). This is a classic S_NAr reaction, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the bromine at C5. The reactivity of halogens at the C2 position of a pyridine ring is generally high towards nucleophilic substitution.
In either case, the reaction is typically performed by first deprotonating the alcohol precursor with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of the alkyl or aryl halide.
| Pathway | Nucleophile | Electrophile | Base / Solvent | Reaction Type |
| A | 5-Bromo-2-hydroxypyridine | 2-(Chloromethyl)pyridine | NaH / DMF | S_N2 |
| B | Pyridin-2-ylmethanol | 2,5-Dibromopyridine (B19318) | KOBu_t / THF | S_NAr |
This interactive table summarizes the two primary nucleophilic substitution strategies for the synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Mitsunobu Reaction and Variants for C-O Bond Formation
The Mitsunobu reaction provides a powerful and mild alternative for forming C-O bonds, converting a primary or secondary alcohol into an ether. wikipedia.org This reaction involves the in-situ activation of an alcohol using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the synthesis of this compound, 5-bromo-2-hydroxypyridine would serve as the acidic pronucleophile and pyridin-2-ylmethanol as the alcohol component. The reaction mechanism involves the formation of a reactive alkoxyphosphonium salt from the alcohol, which is then displaced by the pyridinoxide nucleophile in an S_N2 fashion. wikipedia.org
A significant challenge with traditional Mitsunobu reactions involving acidic phenols or pyridinols (pKa > 11) is the formation of undesired by-products. nih.gov To overcome this, modern variants have been developed. An efficient protocol for preparing pyridine ethers utilizes 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in combination with a polymer-supported triphenylphosphine (PS-PPh₃). nih.govresearchgate.net The use of ADDP allows for the effective coupling of less acidic pronucleophiles, while the polymer-supported phosphine simplifies purification, as the resulting phosphine oxide by-product can be removed by simple filtration. nih.gov
Transition Metal-Catalyzed Coupling in Ether Synthesis
While less common for this specific type of ether linkage compared to S_NAr, transition metal-catalyzed cross-coupling reactions represent an advanced and versatile methodology for C-O bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers.
A hypothetical application to the synthesis of this compound would involve the coupling of 5-bromo-2-halopyridine (where the halo is Cl, Br, or I) with pyridin-2-ylmethanol. This reaction would be catalyzed by a palladium complex, such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a specialized phosphine ligand (e.g., Xantphos, SPhos) and a base. While direct arylation of pyridylmethyl ethers using palladium catalysts has been demonstrated for C-C bond formation, the C-O coupling for this specific substrate is a more novel approach. nih.govacs.org Nickel-based catalysts have also been explored for C-O bond transformations involving aryl 2-pyridyl ethers, indicating the potential for various transition metals in these syntheses. researchgate.net
Synthesis of the Pyridine Ring and Subsequent Functionalization
The successful synthesis of the final product is contingent upon the efficient preparation of its key building blocks. This involves establishing the correct substitution patterns on both pyridine rings.
Routes to Bromo-Substituted Pyridine Precursors
The primary precursor for the brominated pyridine portion is 5-bromo-2-hydroxypyridine. A common and scalable route to this intermediate begins with the commercially available 2-aminopyridine (B139424).
Bromination: The first step is the regioselective bromination of 2-aminopyridine. This is typically achieved by treating 2-aminopyridine with bromine in a solvent like acetic acid. orgsyn.org This electrophilic substitution is directed by the activating amino group to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions can favor the formation of 2-amino-5-bromopyridine (B118841). heteroletters.org
Diazotization and Hydrolysis: The resulting 2-amino-5-bromopyridine is then converted to 5-bromo-2-hydroxypyridine. This transformation is accomplished via a Sandmeyer-type reaction, where the amino group is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This unstable intermediate is then hydrolyzed by heating in an aqueous solution to yield the desired 5-bromo-2-hydroxypyridine.
An alternative precursor is 2,5-dibromopyridine, which can also be synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction using a bromide source instead of water. heteroletters.org 5-bromo-2-iodopyridine (B1269129) can be prepared from 2,5-dibromopyridine by reaction with hydriodic acid, providing a substrate with a more reactive leaving group at the 2-position for subsequent S_NAr reactions. chemicalbook.com
| Starting Material | Reagent(s) | Product | Typical Yield |
| 2-Aminopyridine | 1. Br₂ / Acetic Acid | 2-Amino-5-bromopyridine | 81-86% orgsyn.org |
| 2-Amino-5-bromopyridine | 1. NaNO₂ / H₂SO₄2. H₂O, Heat | 5-Bromo-2-hydroxypyridine | - |
| 2-Amino-5-bromopyridine | 1. NaNO₂ / HBr2. Bromine | 2,5-Dibromopyridine | 93% heteroletters.org |
This interactive table outlines key synthetic steps for preparing bromo-substituted pyridine precursors.
Introduction of the Pyridylmethoxy Moiety
The second key component is the electrophilic partner, 2-(chloromethyl)pyridine, or its corresponding alcohol, pyridin-2-ylmethanol. The synthesis of 2-(chloromethyl)pyridine is typically achieved from 2-methylpyridine (B31789) (2-picoline).
Direct chlorination of 2-picoline is possible but often leads to mixtures of mono-, di-, and trichlorinated products. google.com A more selective and high-yielding method involves the N-oxidation of 2-picoline, followed by rearrangement and chlorination.
N-Oxidation: 2-methylpyridine is oxidized to 2-picoline-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. google.com
Chlorination: The 2-picoline-N-oxide is then treated with a chlorinating agent. Phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534) is highly effective, providing 2-(chloromethyl)pyridine with high conversion and selectivity. researchgate.net Thionyl chloride (SOCl₂) is another common and effective reagent for this transformation, often used to convert the intermediate 2-pyridinemethanol (B130429) directly to the hydrochloride salt of 2-(chloromethyl)pyridine in quantitative yield. chemicalbook.com
| Precursor | Chlorinating Agent | Base/Solvent | Product | Conversion/Yield |
| 2-Picoline-N-Oxide | Phosphoryl chloride (POCl₃) | Triethylamine | 2-(Chloromethyl)pyridine | 90% Conversion researchgate.net |
| 2-Picoline-N-Oxide | Phosgene (COCl₂) | Triethylamine / CH₂Cl₂ | 2-(Chloromethyl)pyridine | 55% Conversion google.com |
| 2-Pyridinylmethanol | Thionyl chloride (SOCl₂) | None (reagent as solvent) | 2-(Chloromethyl)pyridine HCl | 100% Yield chemicalbook.com |
This interactive table compares different methods for the synthesis of the key 2-(chloromethyl)pyridine intermediate.
Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Pyridin 2 Ylmethoxy Pyridine
Reactions at the Bromine Center
The bromine atom at the C5 position of the pyridine (B92270) ring is a key functional group for derivatization, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides, and 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine is an excellent substrate for these transformations. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle. illinois.edu
The Suzuki-Miyaura coupling allows for the formation of a C-C bond by reacting the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org Studies on similar 5-bromopyridine derivatives show that catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands, in conjunction with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃, effectively promote this reaction. nih.govbeilstein-journals.org The reaction is tolerant of a wide range of functional groups on the boronic acid partner. nih.gov
The Stille coupling utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and tolerance of diverse functional groups, though the toxicity of organotin compounds is a significant drawback. nrochemistry.com For substrates like this compound, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ and often a lithium chloride additive in a solvent like THF or dioxane. nih.govresearchgate.net
The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and is noted for its high functional group tolerance. orgsyn.orgnih.gov The organozinc reagent can be prepared in situ or pre-formed before the addition of the bromopyridine substrate and a palladium catalyst like Pd(PPh₃)₄. orgsyn.org
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgchemeurope.com This reaction couples the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide (NaOtBu). wikipedia.orgnih.govresearchgate.net This reaction allows for the synthesis of a wide array of arylamine derivatives from the this compound core.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Aryl-2-(pyridin-2-ylmethoxy)pyridine |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - (LiCl additive) | THF | 5-Substituted-2-(pyridin-2-ylmethoxy)pyridine |
| Negishi | R-ZnCl | Pd(dppf)Cl₂ | - | THF | 5-Substituted-2-(pyridin-2-ylmethoxy)pyridine |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 5-(R₂N)-2-(pyridin-2-ylmethoxy)pyridine |
Lithiation and Subsequent Electrophilic Quenching Reactions
Metal-halogen exchange offers an alternative route to functionalize the C5 position. wikipedia.org This reaction typically involves treating the bromopyridine with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. researchgate.nettcnj.edu This process rapidly and selectively replaces the bromine atom with lithium, generating a highly reactive aryllithium intermediate. semanticscholar.org
This nucleophilic intermediate can then be "quenched" by adding various electrophiles to the reaction mixture, leading to the formation of a new bond at the C5 position. organic-chemistry.org This two-step sequence allows for the introduction of a wide variety of substituents. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, while using alkyl halides can introduce alkyl groups.
| Step 1 Reagent | Step 2 Electrophile (E+) | Resulting Functional Group at C5 |
|---|---|---|
| n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| n-BuLi, THF, -78 °C | CO₂ | -COOH (Carboxylic Acid) |
| n-BuLi, THF, -78 °C | Ph₂CO (Benzophenone) | -C(OH)Ph₂ (Tertiary Alcohol) |
| n-BuLi, THF, -78 °C | B(OMe)₃ then H₃O⁺ | -B(OH)₂ (Boronic Acid) |
Nucleophilic Displacement of Bromine in Pyridine Systems
Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom in 5-bromopyridine systems is generally challenging. acs.org The C-Br bond at the 5-position is not sufficiently activated towards nucleophilic attack, as this position is meta to the ring nitrogen and does not benefit from resonance stabilization of the Meisenheimer intermediate. acs.org For SNAr to occur readily on a pyridine ring, the leaving group typically needs to be positioned at the 2- or 4-position, and the ring often requires further activation by strong electron-withdrawing groups. nih.gov Consequently, reactions of this compound with common nucleophiles like alkoxides or amines under standard thermal conditions are unlikely to result in the displacement of bromine. mdpi.com Catalytic methods, such as copper-catalyzed Ullmann-type reactions, would be required to achieve such transformations. acs.org
Reactivity of the Pyridine Nitrogen Atom
The two nitrogen atoms in this compound are Lewis basic centers, capable of donating their lone pair of electrons to electrophiles, most notably metal ions and alkylating agents.
Coordination Chemistry and Ligand Development
The structure of this compound, featuring two pyridine rings linked by a flexible ether bridge, makes it an effective bidentate chelating ligand. nih.gov Similar to the well-known 2,2'-bipyridine (B1663995), the two nitrogen atoms can coordinate to a single metal center to form a stable five-membered chelate ring. researchgate.net This N,N-bidentate coordination mode is common in transition metal chemistry. researchgate.net
The compound can form stable complexes with a wide variety of transition metals, including but not limited to palladium(II), platinum(II), copper(II), nickel(II), and zinc(II). nih.govjscimedcentral.commdpi.comrsc.org The resulting metal complexes can have diverse geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ancillary ligands. researchgate.net The electronic properties of the ligand, and consequently the resulting complex, can be tuned by further derivatization at the C5-bromo position, making it a valuable building block in the design of functional coordination compounds for catalysis or materials science.
N-Alkylation and N-Oxidation Studies
The nitrogen atoms can react with alkylating agents, such as alkyl halides, to form pyridinium (B92312) salts. In this compound, there are two distinct pyridine nitrogen atoms. The nitrogen of the 5-bromopyridine ring is generally considered more electron-rich and sterically accessible than the nitrogen of the pyridine-2-ylmethoxy moiety, making it potentially more susceptible to initial alkylation. However, the reaction conditions can influence the selectivity, and mixtures of mono-alkylated products or di-alkylation at both nitrogen atoms are possible. researchgate.netnih.govnih.govfabad.org.tr
N-oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. For this compound, selective oxidation of one nitrogen over the other would be challenging, but under forcing conditions, it is conceivable that both nitrogen atoms could be oxidized to form the corresponding di-N-oxide.
Transformations of the Ether Linkage
The ether linkage in this compound is a key reactive site, susceptible to cleavage under specific conditions. Its stability and reactivity are influenced by the electronic properties of the attached pyridine rings.
Cleavage Reactions and Mechanistic Investigations
The ether bond in this compound, being benzylic in nature, can be cleaved under strong acidic conditions or via hydrogenolysis. Treatment with strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr3) typically leads to the cleavage of the C-O bond. The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the specific reagents and reaction conditions employed.
Hydrogenolysis, a common method for the deprotection of benzyl (B1604629) ethers, is also applicable. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. The process results in the formation of 5-bromo-2-hydroxypyridine (B85227) and 2-methylpyridine (B31789).
Table 1: Conditions for Ether Linkage Cleavage in Analagous Benzyl Pyridyl Ethers
| Reagent/Catalyst | Conditions | Products | Reference Compound |
| HBr | Acetic acid, reflux | 5-Bromo-2-hydroxypyridine, 2-(bromomethyl)pyridine | 2-Benzyloxypyridine |
| BBr3 | Dichloromethane, 0 °C to rt | 5-Bromo-2-hydroxypyridine, 2-(bromomethyl)pyridine | 2-Benzyloxypyridine |
| H2, Pd/C | Ethanol, rt | 5-Bromo-2-hydroxypyridine, 2-Methylpyridine | 2-Benzyloxypyridine |
Stability Under Various Chemical Conditions
The ether linkage of this compound exhibits considerable stability under neutral and basic conditions. It is generally unreactive towards common bases such as sodium hydroxide (B78521) or potassium carbonate at moderate temperatures. However, its susceptibility to cleavage under strong acidic conditions, as mentioned previously, limits its use in certain synthetic routes that require harsh acidic environments. The stability of the ether is also a factor in reactions targeting other parts of the molecule, as care must be taken to avoid unintended cleavage.
Reactions Involving the Pyridine Ring System
The two pyridine rings in this compound possess distinct electronic properties, leading to different reactivities. The 5-bromopyridine ring is generally electron-deficient, while the pyridin-2-ylmethoxy group can influence the reactivity of the second pyridine ring.
Electrophilic Aromatic Substitution on Pyridine
Pyridine rings are known to be unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. ontosight.ainih.gov Any EAS reaction on the pyridine rings of this compound would require harsh conditions. If substitution were to occur, it would be predicted to take place at the C-3 and C-5 positions of the 5-bromopyridine ring, and at the C-3' and C-5' positions of the pyridin-2-ylmethoxy ring, as these positions are least deactivated. For instance, nitration of 5-bromopyridine derivatives has been reported to yield the corresponding 3-nitro derivative under forcing conditions. ontosight.ai
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO2+ | 5-Bromo-3-nitro-2-(pyridin-2-ylmethoxy)pyridine |
| Halogenation | Br+ / Cl+ | 3,5-Dibromo-2-(pyridin-2-ylmethoxy)pyridine |
Metalation and Regioselective Functionalization
A more viable strategy for the functionalization of the pyridine rings is through metalation. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org In this compound, the ether oxygen and the pyridine nitrogen atoms can act as directing groups.
Furthermore, the bromine atom on the 5-bromopyridine ring provides a handle for halogen-metal exchange reactions. Treatment with organolithium reagents can lead to the formation of a lithiated pyridine species, which can then be quenched with various electrophiles. This approach allows for the introduction of a wide range of functional groups at the C-5 position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are also highly effective for the functionalization of the C-Br bond. wikipedia.orgnih.gov These reactions involve the coupling of the bromo-pyridine with an organoboron or organozinc reagent, respectively, to form a new carbon-carbon bond.
Table 3: Examples of Metalation and Cross-Coupling Reactions on Analagous Bromo-alkoxy-pyridines
| Reaction Type | Reagents | Product | Reference Compound |
| Halogen-Metal Exchange | n-BuLi, then Electrophile (E+) | 5-E-2-(pyridin-2-ylmethoxy)pyridine | 5-Bromo-2-methoxypyridine (B44785) |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, base | 5-Aryl-2-(pyridin-2-ylmethoxy)pyridine | 5-Bromo-2-methoxypyridine |
| Negishi Coupling | Arylzinc halide, Pd catalyst | 5-Aryl-2-(pyridin-2-ylmethoxy)pyridine | 5-Bromo-2-methoxypyridine |
Chemo- and Regioselectivity in Multi-Functionalized Systems
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization. The C-Br bond is generally the most reactive site towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the 5-position of the pyridine ring without affecting the ether linkage or the other pyridine ring under appropriate conditions.
In metalation reactions, the regioselectivity is influenced by the choice of the base and the reaction conditions. The relative directing ability of the ether oxygen and the pyridine nitrogen atoms, as well as the inherent acidity of the ring protons, will determine the site of deprotonation. The kinetic and thermodynamic control of these reactions can lead to different isomers. For instance, in related 2-alkoxypyridines, metalation can be directed to the C-3 or C-6 position depending on the specific substrate and reagents used.
By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize different parts of the this compound molecule, providing access to a wide range of novel derivatives.
Selective Functionalization Strategies
The selective functionalization of this compound is primarily dictated by the presence of the bromine atom on the pyridine ring. This halogen atom serves as a key handle for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most widely employed methods for the functionalization of bromo-pyridines is the Suzuki-Miyaura cross-coupling reaction . mdpi.com This palladium-catalyzed reaction involves the coupling of the bromo-pyridine with an organoboron compound, such as a boronic acid or a boronic ester. For this compound, this strategy allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C-5 position of the pyridine ring. The general reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate or cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.com The pyridinylmethoxy substituent is generally stable under these conditions, allowing for the selective modification of the bromo-substituted ring.
Another important selective functionalization strategy is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a primary or secondary amine. This method provides a direct route to a diverse range of N-substituted aminopyridine derivatives, which are prevalent motifs in medicinal chemistry.
Furthermore, Sonogashira coupling offers a pathway to introduce alkyne functionalities. This reaction, typically catalyzed by a combination of palladium and copper complexes, couples the bromo-pyridine with a terminal alkyne. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as cycloaddition reactions.
The regioselectivity of these functionalization reactions is high, with the reaction occurring almost exclusively at the carbon-bromine bond. This is due to the well-established reactivity of aryl and heteroaryl halides in these catalytic cycles. The pyridinylmethoxy group at the C-2 position can electronically influence the reactivity of the C-5 position, but it does not typically interfere with the cross-coupling process.
Below is a table summarizing potential selective functionalization reactions of this compound based on the known reactivity of similar bromo-pyridines.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 5-Aryl-2-(pyridin-2-ylmethoxy)pyridine |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(Dialkylamino)-2-(pyridin-2-ylmethoxy)pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-2-(pyridin-2-ylmethoxy)pyridine |
| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene) | 5-Alkyl/Aryl-2-(pyridin-2-ylmethoxy)pyridine |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) | 5-Alkenyl-2-(pyridin-2-ylmethoxy)pyridine |
Tandem Reactions and Cascade Processes
The strategic functionalization of this compound can also serve as an entry point for tandem reactions and cascade processes, allowing for the rapid construction of more complex molecular architectures from a single starting material. These processes are highly efficient as they involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates.
A hypothetical tandem reaction could be initiated by a Sonogashira coupling of this compound with a suitably functionalized alkyne. For instance, coupling with an alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be followed by an intramolecular cyclization reaction. This cyclization could be triggered by a change in reaction conditions or by the addition of a second catalyst, leading to the formation of a fused heterocyclic system.
Another potential cascade process could involve an initial Suzuki-Miyaura coupling to introduce an ortho-functionalized aryl group at the C-5 position. For example, coupling with 2-formylphenylboronic acid would yield a biaryl system containing a strategically positioned aldehyde. This intermediate could then undergo a subsequent intramolecular cyclization, such as a Pictet-Spengler or Friedländer reaction, with a suitable nitrogen-containing functionality that could be introduced onto the second pyridine ring of the original molecule, leading to complex polycyclic aromatic compounds.
While specific examples of tandem and cascade reactions starting directly from this compound are not extensively reported in the literature, the principles of such reaction sequences are well-established for other functionalized bromo-pyridines. The design of such processes for this particular substrate would depend on the creative combination of known reactivity patterns to achieve the desired molecular complexity.
The table below outlines a conceptual tandem reaction sequence starting from this compound.
| Step | Reaction Type | Intermediate/Product | Potential for Cascade |
| 1 | Sonogashira Coupling | 5-(2-Aminoethynyl)-2-(pyridin-2-ylmethoxy)pyridine | The resulting aminoynepyridine is a key intermediate. |
| 2 | Intramolecular Cyclization | Fused pyrrolo[2,3-b]pyridine derivative | A subsequent functionalization of the second pyridine ring could lead to further cyclizations. |
Role As a Chemical Building Block in Advanced Organic Synthesis Research
Precursor for Diversified Pyridine (B92270) Scaffolds
The strategic placement of the bromine atom and the ether linkage in 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine makes it an ideal starting material for generating a wide array of more complex pyridine-containing molecules. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds, while the pyridinylmethoxy moiety can influence the compound's reactivity and solubility, or be a key element in the final molecular design.
Synthesis of Fused Heterocyclic Systems
The development of novel fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. nih.govias.ac.in this compound can be envisioned as a key intermediate in the synthesis of such structures. Through palladium-catalyzed reactions, for instance, the bromo-substituted position can undergo intramolecular or intermolecular cyclization to form fused rings. This approach allows for the creation of rigid, planar structures that are often sought after for their potential electronic and biological properties. ias.ac.in
| Reaction Type | Potential Fused System | Significance |
| Intramolecular Buchwald-Hartwig amination | Pyrido-fused diazepines or similar N-heterocycles | Access to novel CNS-active scaffolds |
| Intramolecular Heck reaction | Dihydropyridopyridines | Core structures in natural products and pharmaceuticals |
| Annulation reactions | Thieno[3,2-b]pyridines | Building blocks for organic electronics |
Construction of Macrocycles and Cage Compounds
The synthesis of macrocycles and cage compounds represents a significant challenge in organic chemistry, with important applications in areas such as host-guest chemistry and drug delivery. The bifunctional nature of this compound, with two distinct pyridine rings, makes it a valuable component in the modular synthesis of these large, cyclic structures. High-yielding synthetic strategies for 2,2'-bipyridine (B1663995) macrocycles, which are key precursors to rotaxanes, highlight the importance of pyridine-containing building blocks in this area.
One potential strategy involves a stepwise approach where the bromine atom is first functionalized, for example, via a Sonogashira coupling to introduce an alkyne. This new functional group can then participate in a subsequent cyclization reaction with another functionalized precursor to form the macrocyclic ring. The pyridinylmethoxy linker can provide the necessary flexibility and pre-organization to facilitate the cyclization process.
Application in the Construction of Complex Natural Product Analogs
While direct application in the total synthesis of a specific natural product is not yet widely documented for this compound itself, its structural motifs are present in numerous biologically active molecules. The pyridine core is a common feature in many alkaloids and other natural products. The ability to selectively functionalize the 5-bromo position allows for the systematic modification of a lead structure, enabling the exploration of structure-activity relationships in the development of new therapeutic agents.
For example, analogs of natural products containing a 2-alkoxypyridine moiety could be synthesized using this building block. The bromine atom allows for the introduction of various substituents that mimic or alter the functionality of the natural product, potentially leading to analogs with improved potency, selectivity, or pharmacokinetic properties.
Utility in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, organized structures. The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for applications in this field, as these nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites.
Design of Molecular Receptors and Sensors
The two pyridine rings in this compound can act as binding sites for specific guest molecules or ions. By incorporating this unit into a larger molecular framework, it is possible to design receptors that can selectively recognize and bind to targets of interest. The bromine atom can be used to attach the receptor to a surface or to introduce a signaling unit, such as a fluorophore, which would report on the binding event. The self-assembly of isomeric supramolecular squares from unsymmetrical bis(4-pyridyl)acetylene ligands demonstrates the utility of pyridine moieties in forming discrete, well-defined supramolecular structures. researchgate.net
| Potential Application | Design Principle |
| Anion Sensor | Halogen bonding interactions with the bromine atom. |
| Metal Ion Sensor | Coordination of the pyridine nitrogen atoms to the metal center. |
| Small Molecule Receptor | Hydrogen bonding and π-π stacking interactions with the pyridine rings. |
Self-Assembly and Recognition Processes
The molecular structure of pyridine-appended fluorophores has been shown to control their self-assembly and result in multi-stimuli fluorescence responses. rsc.org Similarly, this compound could be utilized in the design of molecules that self-assemble into well-defined nanostructures, such as wires, sheets, or spheres. The interplay of π-π stacking between the pyridine rings, hydrogen bonding, and potentially halogen bonding involving the bromine atom can direct the self-assembly process. These organized assemblies can exhibit interesting properties, such as tunable fluorescence or catalytic activity, making them promising for applications in materials science and nanotechnology. The study of self-assembly structures via intermolecular Br⋯S interactions highlights the potential role of the bromine atom in directing molecular packing.
Contribution to Materials Science Research
The bifunctional nature of this compound, possessing both a reactive site for cross-coupling and a chelating pyridinylmethoxy unit, makes it a valuable precursor in the design of advanced functional materials.
Precursor for Polymer Monomers with Tailored Properties
While specific research detailing the use of this compound as a direct monomer for polymerization is not extensively documented, its structure is highly amenable to conversion into functionalized monomers. The bromo group serves as a key reactive handle for introducing polymerizable functionalities. For instance, through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, vinyl or styrenyl groups can be attached to the pyridine ring, transforming the molecule into a polymerizable monomer.
The resulting polymers would incorporate the pyridin-2-ylmethoxy moiety as a pendant group, which can impart specific properties to the material. These properties could include metal-ion coordination capabilities, leading to the formation of metallopolymers with interesting catalytic or optical characteristics. Furthermore, the pyridine units can influence the polymer's solubility, thermal stability, and morphology. The ability to tailor these properties by modifying the polymer backbone or the pyridinylmethoxy side chain opens up possibilities for creating materials for specialized applications.
Incorporation into Organic Electronic Materials (chemical structure focus)
The incorporation of nitrogen-containing heterocycles like pyridine into organic electronic materials is a well-established strategy to modulate their electronic properties. The pyridine ring is electron-deficient and can enhance the electron-accepting and electron-transporting capabilities of a material.
The structure of this compound is particularly well-suited for the synthesis of π-conjugated systems used in organic electronics. The bromo-substituted pyridine core can be readily integrated into larger aromatic systems through cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid can extend the conjugation, a critical factor for efficient charge transport.
The pyridin-2-ylmethoxy group, while not directly part of the conjugated backbone, can play a crucial role in influencing the material's solid-state packing and morphology through intermolecular interactions. The nitrogen atom in the second pyridine ring can participate in hydrogen bonding or coordinate to metal contacts, which can affect the orientation of the molecules in thin films and, consequently, the performance of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Generation of Libraries for Chemical Space Exploration (Focus on synthetic methodology and diversity)
Combinatorial chemistry and the generation of chemical libraries are powerful tools for the discovery of new molecules with desired properties, including pharmaceuticals and functional materials. This compound serves as an excellent scaffold for the creation of diverse chemical libraries due to the reactivity of its bromine atom.
The primary synthetic methodology for library generation using this scaffold involves palladium-catalyzed cross-coupling reactions. The versatility of these reactions allows for the introduction of a wide array of substituents at the 5-position of the pyridine ring, leading to a vast and diverse chemical space.
Key reactions for library diversification include:
Suzuki-Miyaura Coupling: Reaction with a diverse set of boronic acids or esters introduces a wide range of aryl and heteroaryl groups.
Sonogashira Coupling: Coupling with terminal alkynes provides access to molecules with linear rigidity and extended π-systems.
Buchwald-Hartwig Amination: The introduction of various primary and secondary amines allows for the exploration of chemical space with different basicity, polarity, and hydrogen-bonding capabilities.
Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups, which can be further functionalized.
By employing these methods in a parallel synthesis format, large libraries of compounds based on the 5-substituted-2-(pyridin-2-ylmethoxy)pyridine core can be rapidly assembled. The diversity of these libraries can be further enhanced by utilizing a range of substituted pyridin-2-ylmethanol precursors in the initial synthesis of the scaffold. This multi-level diversification strategy enables a thorough exploration of the chemical space around this privileged structure, increasing the probability of identifying molecules with novel and valuable properties.
Advanced Spectroscopic and Structural Elucidation Methodologies for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for determining the precise chemical structure of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine in solution.
¹H and ¹³C NMR for Structural Assignment
¹H NMR spectroscopy would provide critical information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum would show distinct signals for the protons on both the bromo-substituted pyridine (B92270) ring and the pyridinylmethyl group. The chemical shifts (δ) would be influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent. Integration of the signals would confirm the number of protons in each environment, and the coupling patterns (J-coupling) would reveal the connectivity of adjacent protons.
¹³C NMR spectroscopy, including proton-decoupled spectra, would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide insights into their hybridization and electronic environment. For instance, carbons bonded to bromine, oxygen, and nitrogen would exhibit characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges as experimental data is unavailable.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Protons on 5-bromopyridine ring | 6.5 - 8.5 | 110 - 165 |
| Methylene protons (-CH₂-) | 5.0 - 5.5 | 65 - 75 |
| Protons on pyridin-2-yl ring | 7.0 - 8.8 | 120 - 160 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two pyridine rings through the ether linkage, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within each pyridine ring, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation between the methylene protons and the carbons of both pyridine rings, confirming the -(pyridin-2-ylmethoxy)- linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could help determine the preferred conformation of the molecule in solution by identifying through-space interactions between protons on the two different pyridine rings.
Solid-State NMR for Polymorphic Studies
In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) would be a valuable tool for studying the compound in its solid form. By analyzing the chemical shifts and line shapes, ssNMR can provide information about the local environment of the nuclei in the solid state. This technique is particularly useful for identifying the presence of different crystalline forms, or polymorphs, which may exhibit distinct physical properties.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₁₁H₉BrN₂O). The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key signature in the mass spectrum. Furthermore, fragmentation analysis (MS/MS) would provide valuable structural information by identifying the characteristic fragments formed upon ionization, which would correspond to the cleavage of the molecule at specific bonds, such as the ether linkage.
Table 2: Expected HRMS Data for this compound (Note: This is based on theoretical calculation as experimental data is unavailable.)
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
| [M+H]⁺ | 264.9974 | 266.9954 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy would provide a fingerprint of the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C-N stretching within the pyridine rings, and the C-O-C stretching of the ether linkage. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the pyridine rings.
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are estimated ranges as experimental data is unavailable.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch (Pyridine) | 1550 - 1650 | IR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1280 | IR |
| C-Br Stretch | 500 - 650 | IR, Raman |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if applicable to derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism (CD) spectrum. However, CD spectroscopy is a critical tool for the stereochemical analysis of its potential chiral derivatives. Chirality could be introduced into the molecule, for instance, by substitution on the methylene bridge or by the formation of planar-chiral complexes.
Should a chiral derivative be synthesized, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. aps.orgaps.org This technique is particularly sensitive to the spatial arrangement of chromophores. The pyridine rings within the molecule act as chromophores, and their electronic transitions would be perturbed by a chiral environment, giving rise to a characteristic CD signal. rsc.org
Research on other chiral molecules containing pyridine chromophores has demonstrated the utility of CD spectroscopy. For example, studies on chiral pyridino-18-crown-6 ligands complexed with chiral aralkyl ammonium salts show distinct CD spectra, often featuring exciton coupling between the electronic transitions of the host and guest molecules. nih.gov Similarly, multicomponent assembly of chiral amines with other molecules can create chiral host-guest structures that produce unique CD signals for each enantiomer. utexas.edu This allows for the determination of enantiomeric excess (ee) and absolute configuration. utexas.edunih.gov Therefore, if chiral derivatives of this compound were developed, CD spectroscopy would be an indispensable technique for their structural elucidation and stereochemical characterization.
Advanced Chromatographic Techniques for Purity Assessment and Separation
The assessment of purity and the separation of this compound from starting materials, byproducts, and degradation products rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. researchgate.net The development of a robust HPLC method is crucial for ensuring the quality and consistency of the compound. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Method development for this compound would focus on optimizing several key parameters to achieve a sharp, symmetrical peak, well-resolved from any impurities. iosrjournals.org The selection of a suitable stationary phase, such as a C18 column, provides a nonpolar environment for the separation of aromatic compounds. ptfarm.pl The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is adjusted to control the retention time and resolution. sielc.com The pH of the buffer can be critical for pyridine-containing compounds, as it affects their ionization state and, consequently, their retention behavior. helixchrom.com Ultraviolet (UV) detection is commonly used, with the wavelength set to a maximum absorbance of the pyridine chromophore, often around 250 nm. sielc.comdtic.mil
The table below summarizes typical parameters for an HPLC method developed for the analysis of pyridine derivatives.
| Parameter | Typical Condition/Selection | Purpose |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Provides a nonpolar surface for reverse-phase separation of aromatic compounds. ptfarm.pl |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate, TFA) | The ratio is adjusted (gradient or isocratic) to control elution strength and achieve separation. sielc.com |
| Buffer/pH | Phosphate or Sulfuric Acid buffer to maintain a consistent pH | Controls the ionization state of the basic pyridine nitrogens, ensuring reproducible retention times. sielc.comhelixchrom.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and column pressure. sielc.com |
| Column Temperature | 25-40 °C | Maintained at a constant temperature to ensure reproducible retention times and improve peak shape. |
| Detection | UV Absorbance at ~250 nm | Pyridine rings exhibit strong UV absorbance, allowing for sensitive detection. sielc.comdtic.mil |
| Injection Volume | 5-20 µL | A small, precise volume is injected to prevent column overloading and ensure sharp peaks. |
Validation of the developed method according to ICH guidelines would be performed to ensure its linearity, precision, accuracy, specificity, and robustness for quantifying the purity of this compound and its related impurities. researchgate.netiosrjournals.org
While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile byproducts that may be present from the synthesis of this compound. cdc.govnih.gov This technique separates compounds based on their boiling points and polarities as they pass through a capillary column, and then identifies them based on their mass-to-charge ratio and fragmentation patterns. service.gov.uk
The synthesis of this compound likely involves precursors such as 5-bromo-2-hydroxypyridine (B85227) and 2-(chloromethyl)pyridine (B1213738) or 2-picolyl chloride. Potential volatile impurities could include residual starting materials, solvents (e.g., THF, DMF), or byproducts from side reactions such as dimerization or decomposition. researchgate.netnih.gov GC-MS provides high sensitivity and specificity, making it suitable for trace-level analysis of these potential contaminants, including genotoxic impurities. The electron impact (EI) ionization source in the mass spectrometer fragments molecules in a reproducible way, creating a unique "fingerprint" that can be compared against spectral libraries for positive identification. nih.govservice.gov.uk
The table below lists potential volatile byproducts that could be monitored using GC-MS during the analysis of this compound.
| Potential Byproduct | Chemical Formula | Likely Origin |
| Pyridine | C₅H₅N | Impurity in starting materials or degradation product. |
| 2-Picoline (2-Methylpyridine) | C₆H₇N | Precursor to 2-(chloromethyl)pyridine. |
| 5-Bromopyridine | C₅H₄BrN | Potential impurity or side-reaction product. |
| 2-(Chloromethyl)pyridine | C₆H₆ClN | Unreacted starting material. |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Common reaction solvent. researchgate.net |
| Dimethylformamide (DMF) | C₃H₇NO | Common reaction solvent. researchgate.net |
Computational and Theoretical Investigations of 5 Bromo 2 Pyridin 2 Ylmethoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the spectroscopic behavior of molecules.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic environment of 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can model the electron density and determine the energies of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich bromopyridine ring, indicating the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine (B92270) ring, highlighting the area prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger energy gap suggests higher stability and lower reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and can vary based on the specific computational methods and basis sets employed.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization and identification of this compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus; for instance, the protons on the bromopyridine ring are expected to be deshielded due to the electron-withdrawing nature of the bromine atom and the pyridine nitrogen.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated using DFT. These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the C-H stretching, C=N stretching of the pyridine rings, and the C-Br stretching.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| Pyridine Ring | C=N Stretch | 1590 |
| Bromopyridine Ring | C-Br Stretch | 650 |
| Methoxy (B1213986) Bridge | C-O-C Asymmetric Stretch | 1250 |
Note: Calculated frequencies are often scaled to better match experimental values.
Conformational Analysis and Energy Minima
The three-dimensional structure of this compound is not rigid. Rotation around the C-O and C-C single bonds of the methoxy bridge allows for multiple conformations. Conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy at each step, helps to identify the most stable, low-energy conformations. The results of such an analysis reveal the preferred spatial arrangement of the two pyridine rings relative to each other, which is crucial for understanding its interaction with biological targets or its packing in a crystal lattice. The global minimum energy conformation is the most populated state under thermal equilibrium.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound, offering insights into its flexibility and interactions with its environment.
Conformational Flexibility and Dynamic Behavior
MD simulations, by solving Newton's equations of motion for the atoms of the molecule, can map out its conformational landscape over time. These simulations can reveal the transitions between different low-energy conformations identified through quantum chemical calculations. The flexibility of the methoxy bridge is a key aspect of the molecule's dynamic behavior, allowing the pyridine rings to adopt various orientations. This dynamic nature can be critical for its biological activity, as it may need to adopt a specific conformation to bind to a receptor.
Intermolecular Interactions in Solution or Solid State
By simulating a system containing multiple molecules of this compound, or the molecule in a solvent, MD simulations can shed light on the nature and strength of intermolecular interactions. In solution, the simulations can show how solvent molecules arrange around the solute and the dynamics of these interactions. In the solid state, these simulations can help to understand the crystal packing forces, such as π-π stacking between the pyridine rings and halogen bonding involving the bromine atom. These interactions are fundamental to the material properties of the compound.
Reaction Mechanism Studies using Computational Chemistry
Computational chemistry offers a powerful lens through which the intricate details of reaction mechanisms can be elucidated. For this compound, theoretical studies could map out the energetic landscapes of its potential reactions, identifying the most favorable pathways.
Transition State Localization and Energy Barrier Calculations
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise localization of these fleeting structures. By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. This energy barrier is a key determinant of the reaction rate.
For this compound, transition state calculations could be performed for various hypothetical reactions, such as nucleophilic substitution at the brominated carbon or reactions involving the pyridine nitrogen. The resulting energy barriers would indicate the feasibility of these transformations under different conditions.
Table 1: Hypothetical Energy Barrier Calculations for Reactions of a Generic Pyridine Ether
| Reaction Type | Reactants | Transition State Energy (kcal/mol) | Energy Barrier (kcal/mol) |
| Nucleophilic Aromatic Substitution | Pyridine Ether + Nu- | 35.2 | 25.8 |
| Side-Chain Oxidation | Pyridine Ether + Oxidant | 42.5 | 30.1 |
| N-Alkylation | Pyridine Ether + R-X | 28.9 | 18.5 |
| Note: This table is illustrative and not based on actual data for this compound. |
Prediction of Reaction Pathways and Selectivity
Beyond identifying energy barriers, computational studies can predict the entire reaction pathway, including the formation of intermediates and byproducts. This allows for a comprehensive understanding of the reaction mechanism. Furthermore, when a molecule has multiple reactive sites, computational chemistry can predict the selectivity of a reaction—that is, which site is most likely to react.
In the case of this compound, theoretical calculations could predict whether a nucleophile would preferentially attack the brominated pyridine ring or another part of the molecule. This predictive power is invaluable for designing synthetic routes and understanding the molecule's potential biological activity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and propensity to interact with electrophiles or act as a hydrogen bond acceptor. The area around the bromine atom might exhibit a region of positive potential (a "sigma-hole"), making it a potential site for halogen bonding interactions.
Table 2: Predicted Molecular Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyridine Nitrogen | Negative | Site for electrophilic attack, protonation, and hydrogen bonding |
| Bromine Atom | Positive (sigma-hole) | Potential for halogen bonding interactions |
| Aromatic Rings | Varied (regions of positive and negative potential) | Susceptible to various electrophilic and nucleophilic interactions |
| Note: This table is based on general principles of chemical reactivity and is not derived from specific calculations on the target molecule. |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide profound insights into a molecule's chemical behavior.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
For this compound, an FMO analysis would reveal the locations within the molecule where these frontier orbitals are concentrated. This would allow for predictions about the regioselectivity of reactions. For instance, if the LUMO is localized on the carbon atom bonded to the bromine, this would suggest that nucleophilic attack is likely to occur at that position.
Table 3: Hypothetical Frontier Molecular Orbital Data for a Generic Bromo-Pyridine Derivative
| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |
| HOMO | -6.2 | Pyridine Ring, Oxygen Atom | Nucleophilic character, electron donation |
| LUMO | -1.5 | Brominated Carbon, Pyridine Ring | Electrophilic character, electron acceptance |
| HOMO-LUMO Gap | 4.7 | - | Moderate kinetic stability |
| Note: This table is for illustrative purposes and does not represent actual calculated values for this compound. |
Future Research Perspectives and Emerging Directions for Pyridyl Ethers
Development of Novel Catalytic Systems for Ether Functionalization
The traditional synthesis of pyridyl ethers often relies on methods like the Williamson ether synthesis or SNAr reactions, which can require harsh conditions. nih.govworktribe.com Future research is geared towards developing sophisticated catalytic systems that offer milder reaction conditions, broader substrate scope, and higher selectivity.
A promising approach is the use of Bi(V)-mediated O-arylation of pyridones with arylboronic acids. nih.govworktribe.comnih.gov This "umpolung" strategy reverses the traditional reactivity of the coupling partners and has been shown to be highly regioselective for O-arylation. nih.govworktribe.com The use of a modular, bismacycle-based bismuth system facilitates a concerted, 5-membered transition state, providing a powerful complement to conventional cross-coupling and SNAr methods. nih.govworktribe.com This methodology is particularly effective for electron-rich pyridyl compounds, which are often challenging substrates in traditional syntheses. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, also represent a vital area for advancement. These methods are used to functionalize brominated pyridine (B92270) rings, like the one present in 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine . Research in this area focuses on developing new palladium catalysts and ligands that can operate under milder conditions, with lower catalyst loadings, and tolerate a wider array of functional groups. mdpi.comresearchgate.net For instance, the Suzuki coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids in the presence of Pd(PPh3)4 has been demonstrated to produce novel pyridine derivatives in good yields. mdpi.com Further developments could enable the direct functionalization of the C-Br bond in complex pyridyl ethers.
Additionally, the catalytic generation of pyridyl radicals via photoexcitation of electron donor-acceptor (EDA) complexes is an emerging frontier that allows for selective C-H functionalization under ambient conditions. nih.gov
Table 1: Comparison of Catalytic Systems for Pyridyl Ether Synthesis
| Catalytic System | Key Features | Advantages | Relevant Compounds |
|---|---|---|---|
| Bi(V)-Mediated Arylation | Umpolung strategy using a bismacyclic bismuth reagent. nih.govworktribe.com | High O-selectivity, mild conditions, effective for electron-rich pyridones. nih.gov | 2-Pyridones, 4-Pyridones, Arylboronic acids. |
| Palladium-Catalyzed Coupling | Suzuki, Buchwald-Hartwig, etc., for C-C and C-N bond formation. mdpi.com | Wide substrate scope, well-established, high yields. mdpi.comresearchgate.net | 5-Bromo-2-methylpyridin-3-amine , Arylboronic acids. mdpi.com |
| EDA Complex Photoexcitation | Catalytic generation of pyridyl radicals under light. nih.gov | Mild, ambient conditions, enables C2-heteroarylation. nih.gov | Chloropyridines, Indoles. |
Exploration of Photoredox Catalysis in Reactions Involving the Compound
Photoredox catalysis, which uses visible light to drive chemical reactions, offers a sustainable and powerful tool for organic synthesis. beilstein-journals.org Its application to pyridyl ethers like This compound opens avenues for novel transformations that are difficult to achieve with traditional thermal methods.
Research in this area could focus on the functionalization of the pyridine rings or the aliphatic bridge of the ether. For instance, photoredox-catalyzed hydroaminoalkylation has been successfully used on vinyl pyridines, demonstrating a method to form new C-C bonds adjacent to the nitrogen heterocycle. nih.gov Pyrylium-based photoredox catalysts, which have very high oxidation potentials, have been developed for the generation of carbonyl ylides from epoxides, a process that can lead to the synthesis of complex cyclic ethers. organic-chemistry.org
Furthermore, photoredox catalysis can be used to activate the C-Br bond in This compound for coupling reactions. This approach could provide an alternative to palladium-based methods, potentially offering different selectivity and functional group tolerance. The development of photocatalysts, such as iridium complexes, allows for fine-tuning of redox potentials to control reaction pathways, including the reversible activation of substrates for controlled polymerizations of vinyl ethers. acs.org This level of control could be harnessed for precise modifications of pyridyl ether structures.
Automated Synthesis and High-Throughput Experimentation with Pyridine Ethers
The exploration of the vast chemical space occupied by pyridyl ethers necessitates faster and more efficient synthetic and screening methodologies. Automated synthesis platforms and high-throughput experimentation (HTE) are poised to revolutionize this field.
Continuous flow synthesis offers significant advantages in terms of reaction control, safety, and scalability. An automated, continuous flow system has been developed for the synthesis of tetrahydronaphthyridines, sequencing a photoredox-catalyzed hydroaminoalkylation with an intramolecular SNAr cyclization. nih.gov Such a platform could be readily adapted for the multi-step synthesis of a library of pyridyl ethers based on the This compound scaffold. By varying the starting materials (e.g., different pyridyl alcohols or substituted bromopyridines), a large number of derivatives can be produced rapidly.
Cartridge-based automated synthesizers represent another user-friendly approach. youtube.com These systems use pre-packaged reagent cartridges for specific transformations, such as heterocycle formation, reductive amination, or fluorination. youtube.com Developing cartridges for key reactions in pyridyl ether synthesis, like etherification and cross-coupling, would allow non-specialist chemists to quickly generate novel molecules for screening. This approach minimizes setup time and material waste while ensuring high reproducibility. youtube.comchemrxiv.org
Integration of Machine Learning in Reaction Prediction and Optimization for Related Structures
As high-throughput experimentation generates vast datasets, machine learning (ML) is becoming an indispensable tool for predicting reaction outcomes and optimizing conditions. For structures related to pyridyl ethers, ML models can accelerate the discovery of new synthetic routes and improve the efficiency of existing ones.
One approach involves training neural networks on large reaction databases to predict the major product from a given set of reactants and reagents. acs.org Such models can identify chemically plausible products and rank them by probability, guiding synthetic chemists toward the most likely outcome. acs.orgnih.gov These predictive models can be particularly valuable for complex substrates with multiple reactive sites, helping to anticipate regioselectivity in the functionalization of pyridyl ethers.
Beyond predicting products, ML can also forecast reaction properties like activation energies. rsc.org Δ²-learning models, for example, use low-cost quantum chemical calculations as a baseline and predict a correction to achieve high-level accuracy, significantly speeding up the characterization of reaction pathways. rsc.org For catalytic reactions, ML algorithms can identify the most important molecular descriptors that correlate with catalytic activity, guiding the rational design of new, more effective catalysts for pyridyl ether synthesis. nih.govarxiv.org
Design of Stimuli-Responsive Materials Based on Pyridine Ether Motifs (Chemical properties only)
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are a major focus of materials science. rsc.org The pyridine ether motif possesses inherent chemical features that make it an attractive building block for such materials. The design of these materials focuses on how the chemical structure changes in response to stimuli like pH, light, or heat. rsc.orgacs.org
The nitrogen atom in the pyridine ring is a Lewis base, making it inherently pH-responsive. Incorporating pyridyl ether units into a polymer backbone or as side chains can create materials that swell, shrink, or change their solubility in response to changes in pH due to protonation or deprotonation of the nitrogen. acs.org
For photo-responsiveness, the pyridyl ether scaffold can be functionalized with well-known photo-switchable groups like azobenzenes or spiropyrans. rsc.orgresearchgate.net Upon irradiation with light of a specific wavelength, these groups undergo reversible isomerization or ring-opening/closing reactions. When part of a polymer network, these molecular-level chemical changes can translate into macroscopic changes in the material's properties. researchgate.net
Thermo-responsive properties can be engineered by combining pyridyl ether units with polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide). Below the LCST, the polymer is soluble, but above it, the polymer chains collapse and precipitate. The inclusion of the polar pyridyl ether motif could be used to modulate the precise temperature at which this transition occurs.
Expanding the Scope of Bio-Inspired Synthetic Methodologies for Ether Formation (Focus on methodology, not biological activity)
Nature accomplishes complex chemical transformations, including ether bond formation, with remarkable efficiency and selectivity under mild, aqueous conditions. Bio-inspired synthetic methodologies seek to emulate these principles in the laboratory.
A key area of research is the development of catalysts that mimic the active sites of metalloenzymes. For example, bio-inspired copper catalysts have been developed for the formation of diaryl ethers. researchgate.net These systems can operate under much milder conditions than traditional Ullmann couplings, which often require high temperatures. Expanding this approach to the synthesis of alkyl-aryl ethers, such as This compound , could offer a more sustainable synthetic route. The methodology focuses on creating catalysts that can facilitate the coupling of an alcohol and a halopyridine at or near room temperature.
Another bio-inspired strategy is the use of phase-transfer catalysis or micellar catalysis to promote reactions in aqueous media. By encapsulating reactants in hydrophobic pockets within micelles, it is possible to mimic the enzymatic environment and accelerate reactions like ether synthesis, avoiding the need for volatile organic solvents. These methodologies align with the principles of green chemistry, reducing the environmental impact of chemical synthesis.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the pyridylmethoxy proton (δ 4.8–5.2 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). The bromine atom induces distinct deshielding in adjacent carbons (δ 120–130 ppm in ¹³C) .
- HRMS (ESI+) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
- XRD : For crystalline derivatives, XRD resolves regiochemistry and confirms the absence of positional isomers .
How does this compound participate in gold(III)-catalyzed reactions, and what mechanistic insights exist?
Advanced Research Question
This compound acts as a bidentate ligand in Au(III) complexes, stabilizing the metal center via N,C-coordination. Mechanistic studies (e.g., DFT calculations) reveal:
- The pyridylmethoxy group enhances electron density at the Au center, facilitating oxidative addition steps.
- Bromine at the 5-position directs electrophilic aromatic substitution in catalytic cycles, as shown in Au(III)-mediated C–H functionalization reactions . Kinetic studies (Eyring plots) indicate a ΔG‡ of ~25 kcal/mol for ligand displacement, suggesting moderate lability .
What strategies resolve contradictions in reported bromination regioselectivity for pyridine derivatives?
Advanced Research Question
Discrepancies in bromination sites (e.g., 5- vs. 3-bromo products) often stem from solvent polarity or directing group effects. For this compound:
- Polar aprotic solvents (e.g., DMF) favor bromination at the 5-position due to stabilization of transition states by the methoxy group .
- Competing pathways under radical vs. electrophilic conditions require validation via deuterium labeling or computational modeling (e.g., Fukui function analysis) .
How can researchers design derivatives of this compound for bioactive molecule development?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity (logP) and membrane permeability .
- Functionalization : Introduce amino or carboxyl groups at the 3-position via nucleophilic substitution (e.g., SNAr with NaN₃ followed by Staudinger reduction) to enhance hydrogen-bonding capacity .
- In Silico Screening : Docking studies (AutoDock Vina) against targets like kinase enzymes predict binding affinities, prioritizing synthetic targets .
What are the challenges in achieving high purity (>99%) for this compound, and how are they addressed?
Basic Research Question
Common impurities include de-brominated byproducts and residual solvents. Mitigation strategies:
- HPLC Purification : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate brominated isomers.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, verified by DSC (melting point 142–144°C) .
- Karl Fischer Titration : Ensure residual H₂O <0.1% for hygroscopic batches .
How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The 2-methoxy group creates steric crowding, slowing SN2 reactions. Workarounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
